2-Chloro-4-(methylthio)pyridine

Physicochemical Properties Thermal Stability Process Chemistry

2-Chloro-4-(methylthio)pyridine (CAS 71506-83-7) is a high-purity (≥98%) pyridine building block featuring a unique 2-chloro,4-methylthio substitution pattern not replicable by regioisomers or analogs. Its elevated boiling point (249 °C) ensures superior thermal stability for high-temperature syntheses. The 4-SMe group supports direct use, selective oxidation to sulfoxide/sulfone, or late-stage diversification from a single precursor, accelerating SAR exploration. This competitively priced intermediate is ideal for pharmaceutical and agrochemical R&D requiring precise structural control.

Molecular Formula C6H6ClNS
Molecular Weight 159.64 g/mol
CAS No. 71506-83-7
Cat. No. B1590504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylthio)pyridine
CAS71506-83-7
Molecular FormulaC6H6ClNS
Molecular Weight159.64 g/mol
Structural Identifiers
SMILESCSC1=CC(=NC=C1)Cl
InChIInChI=1S/C6H6ClNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
InChIKeyCCXGNCREYVMEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methylthio)pyridine (CAS 71506-83-7): A Strategic Intermediate for Targeted Synthesis


2-Chloro-4-(methylthio)pyridine (CAS 71506-83-7) is a heterocyclic building block characterized by a pyridine core substituted with a chlorine atom at the 2-position and a methylthio group at the 4-position [1]. This specific substitution pattern confers distinct chemical properties, including a molecular weight of 159.64 g/mol, a boiling point of 249 °C, and a calculated LogP of 2.3, positioning it as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1].

Why Generic Substitution Fails: The Importance of Precise Substitution Patterns in 2-Chloro-4-(methylthio)pyridine


The unique 2-chloro, 4-methylthio substitution pattern on the pyridine ring is not interchangeable with other regioisomers or analogs. Substituting the chlorine at the 2-position for a bromine atom (as in 2-Bromo-4-(methylthio)pyridine) or altering the oxidation state of the sulfur atom (as in 2-Chloro-4-(methylsulfonyl)pyridine) fundamentally changes the compound's physicochemical properties, reactivity profile, and subsequent synthetic utility. As evidenced by structure-activity relationship (SAR) studies, even minor modifications to this scaffold can drastically alter biological outcomes, underscoring the need for precise chemical control from the outset [1]. The specific reactivity of the 2-chloro group in nucleophilic aromatic substitution (SNAr) reactions, combined with the stability and electronic influence of the 4-methylthio group, creates a distinct synthetic handle that cannot be replicated by generic substitutes .

Quantitative Evidence Guide: Differentiating 2-Chloro-4-(methylthio)pyridine from its Analogs


Thermal Stability Differential: Higher Boiling Point Compared to Bromo-Analog

2-Chloro-4-(methylthio)pyridine exhibits a significantly higher boiling point (249 °C at 760 mmHg) compared to its brominated analog, 2-Bromo-4-(methylthio)pyridine, which has a reported boiling point range of 150-160 °C (estimated) . This difference of approximately 89-99 °C is a critical factor for applications involving thermal processing, such as distillation for purification or reactions at elevated temperatures, offering a wider operational window before the compound volatilizes .

Physicochemical Properties Thermal Stability Process Chemistry

Commercial Purity Advantage: High GC Purity Confirmed by Vendor COA

Commercially available 2-Chloro-4-(methylthio)pyridine is supplied with a high typical purity of 98.6% as determined by gas chromatography (GC) by area, a value confirmed in a batch Certificate of Analysis (COA) . This is significantly higher than the more common 95% purity offered for this compound from alternative sources .

Quality Control Analytical Chemistry Procurement

Regioselective Reactivity: The 2-Chloro Substituent as a Superior Leaving Group for SNAr

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atom. While bromine is a better leaving group in aliphatic systems, the chloro substituent in 2-Chloro-4-(methylthio)pyridine offers a more controlled and chemoselective reactivity profile in SNAr reactions on pyridines, minimizing unwanted side reactions like direct lithiation or metal-catalyzed coupling at the halogen site before desired nucleophilic displacement . The methylthio group at the 4-position further modulates the electronic density of the ring, influencing both the rate and regioselectivity of substitution [1].

Organic Synthesis Reaction Mechanisms Medicinal Chemistry

Strategic Oxidation Potential: The 4-Methylthio Group as a Stable Precursor to Sulfones

The 4-methylthio group in 2-Chloro-4-(methylthio)pyridine can be selectively oxidized to a sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide or m-CPBA, often in good yields without the need for metal catalysts [1]. This is a key transformation for generating the more polar and electron-withdrawing sulfonyl group, which is a privileged motif in many pharmaceuticals and agrochemicals. This oxidation step is not possible with the same efficiency and chemoselectivity when starting from other regioisomers or when the sulfur is in a different oxidation state from the start .

Organic Synthesis Oxidation Chemistry Agrochemical Synthesis

Optimal Use Cases for 2-Chloro-4-(methylthio)pyridine in Research and Industry


High-Temperature Process Development and Distillation

The elevated boiling point of 2-Chloro-4-(methylthio)pyridine (249 °C) compared to its bromo-analog makes it the preferred choice for synthetic sequences that require high-temperature reactions or purification by distillation. Its greater thermal stability, as evidenced by the boiling point differential of 89-99 °C , minimizes losses due to volatilization and ensures the integrity of the compound throughout rigorous thermal processing steps, thereby improving overall process yield and efficiency.

Synthesis of High-Value Pharmaceuticals Requiring Stringent Purity

For the synthesis of complex Active Pharmaceutical Ingredients (APIs), the initial purity of building blocks is paramount. Procuring 2-Chloro-4-(methylthio)pyridine with a verified purity of 98.6% (GC) directly reduces the burden of downstream purification. This higher purity grade mitigates the risk of side reactions caused by unidentified impurities and is more likely to result in an API intermediate that meets the strict purity specifications (e.g., >99.5%) often required for clinical or commercial material, thereby saving both time and resources.

Divergent Synthesis of Sulfoxide and Sulfone Derivatives

This compound is ideally suited for research programs exploring structure-activity relationships (SAR) around sulfur-containing pyridine derivatives. The 4-methylthio group provides a versatile platform for late-stage diversification. It can be used directly as a thioether or selectively oxidized to the corresponding sulfoxide or sulfone in good yields without metal catalysts [1]. This divergent approach allows for the rapid generation of a small library of analogs from a single, commercially available precursor, a significant advantage over synthesizing each oxidation state from separate, more expensive building blocks.

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